N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide

Description

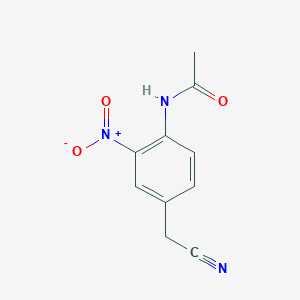

Structure

2D Structure

Properties

IUPAC Name |

N-[4-(cyanomethyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJXYBIIUUFVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392971 | |

| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123270-23-5 | |

| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the cyanomethyl and acetamide groups. One common method involves the nitration of 4-methylacetanilide to introduce the nitro group, followed by a reaction with cyanomethyl chloride to introduce the cyanomethyl group. The final step involves the acetamidation of the intermediate product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The cyanomethyl group can be reduced to a primary amine.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding nitro or amino derivative.

Reduction: The major product is the primary amine derivative.

Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanomethyl group can also participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Nitro Group Position : The 2-nitro substituent in the target compound and analogs (e.g., ) directs electronic effects, enhancing electrophilic substitution reactivity compared to 4-nitro derivatives (). This positioning may also influence antimicrobial activity, as seen in 2-nitro-containing acetamides with gram-positive bacterial inhibition (e.g., , compounds 47–50).

- Cyanomethyl vs. Chloro/Hydroxy Groups: The cyanomethyl group offers distinct electronic and steric properties compared to chloro () or hydroxy () groups. Cyanomethyl’s moderate electron-withdrawing nature may improve solubility in polar solvents relative to chloro analogs but reduce stability under basic conditions.

Biological Activity

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyanomethyl group and a nitro group attached to a phenyl ring. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively. In vitro studies reported IC50 values of 31.64 µM for DNA gyrase and 2.67 µM for DHFR inhibition .

- Reactive Intermediate Formation : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, disrupting normal cellular processes.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Research findings indicate:

- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 µg/mL for several derivatives of the compound .

- Biofilm Formation Inhibition : The compound exhibited strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Apoptosis Induction : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds with similar structures were shown to induce apoptosis significantly, suggesting that this compound could have similar effects due to its structural characteristics .

- Cellular Uptake : Research indicates that the compound's structure allows for effective cellular uptake, which is crucial for its therapeutic efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| N-(4-Chlorophenyl)-2-nitroaniline | Chlorine substituent instead of cyanomethyl | Moderate antimicrobial activity |

| N-(2-Nitrophenyl)acetamide | Lacks cyanomethyl group | Limited anticancer properties |

| N-(4-Nitrophenyl)acetamide | Lacks cyanomethyl group | Antimicrobial but less potent than cyanomethyl derivative |

This compound is distinguished by the presence of both a nitro and a cyanomethyl group, which enhance its biological activities compared to other derivatives.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various derivatives indicated that those related to this compound displayed superior antimicrobial properties against resistant strains, suggesting potential for development as a new class of antibiotics .

- Cancer Research : In vivo studies on similar compounds have shown promising results in tumor inhibition, indicating that this compound may also exhibit significant anticancer properties due to its structural analogies with other effective compounds .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide?

- Answer: Synthesis typically involves acetylation of a nitro-substituted aniline precursor. A standard protocol (adapted from structurally similar compounds) includes refluxing the precursor with acetic anhydride under controlled pH (5.5–6.5) to prevent over-acetylation. Post-reaction purification via recrystallization from methanol or ethanol is recommended to obtain high-purity crystals .

- Key Parameters:

| Parameter | Condition |

|---|---|

| Reflux Time | 30–60 min |

| Solvent | Acetic anhydride |

| Purification | Recrystallization (methanol/ethanol) |

| Yield | ~70–90% (varies with substituent reactivity) |

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Answer: Combine 1H NMR , LC-MS , and FT-IR for cross-validation:

- 1H NMR (DMSO-d₆): Look for characteristic acetamide NH peaks at δ 9.0–10.0 ppm and aromatic protons (δ 7.2–8.3 ppm) influenced by electron-withdrawing nitro and cyanomethyl groups .

- LC-MS : Confirm molecular ion peaks (e.g., m/z ~250–300 for [M+H]⁺) and fragmentation patterns consistent with the nitro and cyano groups .

- FT-IR : Validate carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

- Answer: Due to nitro and cyano groups (potential irritants), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Storage should be in airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How do the electronic effects of the nitro and cyanomethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer: The nitro group (meta-directing, electron-withdrawing) reduces electron density at the phenyl ring, favoring electrophilic substitution at the para position. The cyanomethyl group introduces steric hindrance and further electron withdrawal, potentially slowing reactivity. Computational studies (e.g., DFT) can map charge distribution and predict regioselectivity .

- Example Reaction: Nitro-group reduction to amine derivatives using Pd/C and H₂ may require adjusted conditions due to competing cyano group reactivity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Answer: Challenges include poor solubility in polar solvents and polymorphism. Strategies:

- Use mixed solvents (e.g., methanol:DCM 3:1) for slow evaporation.

- Monitor pH during crystallization to avoid protonation/deprotonation of functional groups.

- X-ray crystallography (as in ) reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Answer: Discrepancies (e.g., NMR shifts, melting points) often stem from solvent effects or impurities. Mitigation steps:

- Reproduce experiments using identical conditions (solvent, temperature).

- Cross-validate with HPLC purity assays and elemental analysis .

- Compare data with structurally validated analogs (e.g., ’s chloro-nitro derivatives) .

Q. What in silico methods are suitable for predicting the compound’s biological activity?

- Answer: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., nitroreductases) and QSAR models to correlate substituent effects with activity. highlights quantum chemical methods (e.g., HOMO-LUMO analysis) for predicting charge-transfer interactions .

Data Contradiction Analysis

-

Synthesis Yield Variability:

Yields reported for analogous compounds (e.g., 70–90% in vs. 50–60% in ) may reflect differences in nitro group positioning or purification techniques. Optimize by adjusting stoichiometry (excess acetic anhydride) and monitoring reaction progress via TLC . -

Crystallization Solvent Effects:

Methanol ( ) vs. ethanol ( ) can lead to polymorphic forms. Use PXRD to identify preferred solvents for phase-pure crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.